molecular formula C20H18FN3O3S B2844629 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 872688-81-8

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Katalognummer B2844629
CAS-Nummer: 872688-81-8
Molekulargewicht: 399.44
InChI-Schlüssel: BXFRAPSJFVRFIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that has gained significant attention in the field of molecular imaging. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is overexpressed in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.

Wissenschaftliche Forschungsanwendungen

Novel Histamine Receptor Antagonists

Compounds related to pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists/inverse agonists. These compounds, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have shown potential in the treatment of attentional and cognitive disorders. Their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes make them promising candidates for central nervous system (CNS) drugs, demonstrating ideal pharmaceutical properties such as water solubility, permeability, and low plasma protein binding (Hudkins et al., 2011).

Anticancer and Antiangiogenic Agents

Pyridazinone scaffolds, specifically derivatives such as 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-ones, have been synthesized and characterized for their biological activities. Some of these derivatives have shown inhibitory effects on the viability of human cancer cell lines and potential as antiangiogenic agents, suggesting their application in cancer treatment and the inhibition of tumor progression (Kamble et al., 2015).

Molecular Docking and In Vitro Screening

Pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been prepared and evaluated through molecular docking towards specific target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatility and potential for various pharmaceutical applications (Flefel et al., 2018).

Radioligands for Neurodegenerative Disorders

Fluorinated derivatives, such as those used in positron emission tomography (PET) imaging for peripheral benzodiazepine receptors (PBRs), have been developed to study neurodegenerative disorders. Compounds like [18F]PBR111 have been synthesized for this purpose, demonstrating the potential of pyridazinone-related structures in neurological research and diagnosis (Dollé et al., 2008).

Anti-Lung Cancer Activity

Fluoro substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung cancer, showing significant anticancer activity. These studies suggest the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).

Eigenschaften

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFRAPSJFVRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.